N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide -

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Catalog Number: EVT-4808213
CAS Number:
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

Compound Description: This compound represents a hybrid molecule combining a non-condensed pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties []. It was synthesized using a cost-effective approach and investigated for its anticancer properties in vitro against the NCI DTP 60 cancer cell line panel [].

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives []

Compound Description: This series of 1,3,4-thiadiazole derivatives was designed as potential tyrosine kinase inhibitors with anticancer activity []. The compounds feature a benzylthio group at the 5-position of the thiadiazole ring and a substituted phenyl acetamide moiety at the 2-position []. Their cytotoxic activity was evaluated against PC3, SKNMC, and HT29 cancer cell lines [].

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide []

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a chiral (2R)-2-cinnamoylaminopropanamide moiety at the 2-position []. The crystal structure of this compound has been determined, providing insights into its conformational preferences and intermolecular interactions [].

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives []

Compound Description: This series focuses on 1,3,4-thiadiazole derivatives featuring a 4-methoxyphenyl group at the 5-position and a 4-nitrobenzamide moiety at the 2-position []. These compounds were synthesized and evaluated for their antifungal activities [].

-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate []

Compound Description: This compound is a 1,3,4-thiadiazole derivative with a 2-methoxyphenyl group at the 5-position and a 2-methoxybenzamide moiety at the 2-position []. The crystal structure of this compound has been elucidated, revealing its nearly planar conformation stabilized by intramolecular hydrogen bonding [].

N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas []

Compound Description: This group of 1,3,4-thiadiazole derivatives contains a substituted phenyl urea moiety at the 2-position and a [1-(o-chlorophenoxy)ethyl] group at the 5-position []. These compounds have demonstrated notable plant growth regulating activity [].

N-[5-(4-Methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]-3,5-dimethyl­benzamide []

Compound Description: This compound is characterized by a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position and a 3,5-dimethylbenzamide moiety at the 2-position []. Its crystal structure reveals a centrosymmetric dimer formation facilitated by intermolecular N—H⋯N hydrogen bonds [].

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl carbamates []

Compound Description: This series encompasses 1,3,4-thiadiazole derivatives featuring an aryloxymethylene group at the 5-position and an ethyl carbamate moiety at the 2-position []. These compounds were synthesized efficiently under liquid-liquid phase transfer catalysis conditions [].

Heterocyclic Compounds Derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []

Compound Description: This collection of compounds features diverse heterocyclic moieties linked to the 2-position of a 1,3,4-thiadiazole ring. The compounds were synthesized from a common precursor, 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []. These compounds exhibited promising antimicrobial and surface active properties [].

-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate []

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group at the 5-position and a 2-methoxybenzoate ester at the 2-position []. The crystal structure reveals a nearly planar molecular conformation stabilized by intermolecular hydrogen bonds [].

-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []

Compound Description: This series of 1,3,4-thiadiazole-based compounds features a trifluoromethyl group at the 5-position and either a benzamide or a benzothioamide moiety, substituted with halogens, at the 2-position []. These derivatives were synthesized and evaluated in vitro for their anticancer activity against PC3, HT-29, and SKNMC cancer cell lines [].

,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide []

Compound Description: This compound is a 1,3,4-thiadiazole derivative with a phenylamino group at the 5-position and a complex 2,4-dichlorobenzamide-substituted ethylamine moiety at the 2-position []. It was synthesized via a dehydrosulfurization reaction and characterized by NMR spectroscopy []. Molecular docking studies suggest it may act as a dihydrofolate reductase (DHFR) inhibitor [].

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives []

Compound Description: This set of compounds is based on a 1,3,4-thiadiazole core with a benzamide group at the 2-position and a (7-methyl-2-oxo-2H-chromen-4-yl)methyl substituent at the 5-position []. They were efficiently synthesized using TBTU as a coupling agent and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis [].

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives []

Compound Description: This series features a 1,3,4-thiadiazole ring with a methyl group at the 5-position and a benzenesulfonamide moiety, substituted with either a ureido or a thioureido group at the 4-position, linked to the 2-position of the thiadiazole []. These compounds were evaluated for their anticancer activity against HCT116 and HeLa cancer cell lines [].

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

Compound Description: This series comprises compounds with either a 1,3,4-thiadiazole or a 5-methyl-isoxazole ring linked to a benzenesulfonamide moiety substituted with a 3-substitutedphenylureido group []. They were designed as potential inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII [].

‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives []

Compound Description: This group of 1,3,4-thiadiazole derivatives features a trifluoromethyl group at the 5-position and a phenylacetamide moiety at the 2-position []. These compounds were explored for their potential as anticancer agents due to their ability to induce apoptosis via the caspase pathway [].

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide []

Compound Description: This compound is a 1,3,4-thiadiazole derivative with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide moiety at the 2-position []. It was synthesized and evaluated for its in vitro anticancer activity against MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines [].

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas [, ]

Compound Description: This series consists of 1,3,4-thiadiazole derivatives featuring a cyclopropylformyl-thiourea moiety at the 2-position and various substituents at the 5-position of the thiadiazole ring [, ]. These compounds were designed and synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in branched-chain amino acid biosynthesis [, ].

-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide derivatives []

Compound Description: This family of compounds is characterized by a 1,3,4-thiadiazole ring substituted with a thiophen-2-ylmethyl group at the 5-position and a 2-alkyl-4-yl-acetamide moiety at the 2-position []. These derivatives were synthesized and evaluated for their local anesthetic activity using the rat sciatic nerve model [].

-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its metal complexes [, ]

Compound Description: This compound is a 1,3,4-thiadiazole derivative with a 4-aminobenzenesulfonamide group at the 2-position and a sulfanyl group at the 5-position [, ]. It acts as a ligand forming complexes with transition metals such as Co(III), Fe(III), Cr(III), Cu(II), and Ni(II) [, ]. These complexes have been characterized and their potential biological activities are under investigation [, ].

catena-poly[(1-(4-fluorophenyl)-N–(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine] []

Compound Description: This polymeric compound is built upon a 1,3,4-thiadiazole ring substituted with a (trimethylstannyl)thio group at the 5-position and a (1-(4-fluorophenyl)methanimine moiety at the 2-position []. The crystal structure reveals its polymeric nature [].

Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides []

Compound Description: This series consists of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamide derivatives designed as potential inhibitors of human carbonic anhydrase (hCA) I and II [].

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas []

Compound Description: This group of compounds features a 1,3,4-thiadiazol-2-ylurea core structure with an aryl group substituted on the urea nitrogen and a pyrid-4-yl group at the 5-position of the thiadiazole ring []. These compounds have shown promising cytokinin activity [].

N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate []

Compound Description: This compound, a novel terpenoid derivative, features a 4,5-dihydro-1,3,4-thiadiazole ring with isobutyl and 2-p-tolylpropyl substituents at the 5-position and acetamide groups at both the 2- and 4-positions []. It was synthesized from Cedrus Atlantica essential oil and its structure was confirmed by X-ray crystallography [].

-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin []

Compound Description: This compound contains a 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position. The thiadiazole is further linked to a coumarin moiety through a thioethylthio bridge []. It was synthesized via a two-step protocol and its structure was confirmed by NMR and X-ray crystallography [].

-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one []

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-fluorophenyl group at the 5-position. It is further linked to a thiazolidin-4-one ring, which is substituted with a 4-methoxyphenyl group at the 2-position []. The structure of the compound was confirmed by X-ray crystallography, revealing the conformation of the rings and intermolecular interactions [].

-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide []

Compound Description: This compound is a 1,3,4-thiadiazole derivative featuring a 4-fluorophenyl group at the 5-position and a 2-chloronicotinamide group at the 2-position []. The structure of the compound was determined by X-ray crystallography, revealing its trans configuration and intermolecular interactions [].

N-(5bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide and their derivatives []

Compound Description: These compounds are naphthofuran derivatives with either a bromo or nitro substituent at the 5-position and a 5-phenyl-1,3,4-oxadiazole moiety at the 2-position, linked via an acetamide group []. They were synthesized and evaluated for their antimicrobial activity, showing promising results [].

-(4-Chlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one []

Compound Description: This compound consists of a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position. This thiadiazole is linked to a thiazolidin-4-one ring, which is substituted with a 4-chlorophenyl group at the 2-position []. The crystal structure of the compound has been determined, revealing its conformation and intermolecular interactions [].

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine []

Compound Description: This compound is characterized by a 1,3,4-thiadiazole ring substituted with a (triphenylstannyl)thio group at the 5-position and a (E)-1-(thiophen-2-yl)methanimine moiety at the 2-position []. Its structure has been determined by X-ray crystallography [].

-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3,4-tricarboxylate derivatives []

Compound Description: This series comprises highly functionalized 1,3,4-thiadiazole derivatives possessing a pyrrole-2,3,4-tricarboxylate unit linked to the 2-position of the thiadiazole ring and an aryl group at the 5-position []. They were synthesized using a one-pot method involving an intramolecular Wittig reaction [].

(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide []

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a chiral (2R)-2-(cinnamoylamino)propanamide moiety at the 2-position []. Its crystal structure reveals intermolecular hydrogen bonding patterns [].

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide []

Compound Description: This 1,3,4-thiadiazole derivative features a benzylsulfanyl group at the 5-position and a 2-(piperidin-1-yl)acetamide moiety at the 2-position []. Its crystal structure reveals a twisted conformation and intermolecular hydrogen bonds [].

[14C]‐labelled 3‐[N‐(4‐bromophenyl)carbamoyl]‐7‐chloro‐4‐hydroxycoumarin and 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl]carbamoyl]‐7‐chloro-4‐hydroxycoumarin []

Compound Description: These two compounds are coumarin derivatives incorporating either a 4-bromophenylcarbamoyl or a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamoyl group at the 3-position []. They were synthesized in labeled form ([14C]) for potential use in pharmacological studies [].

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea []

Compound Description: This 1,3,4-thiadiazole-based compound comprises a 4-trifluoromethylphenyl group at the 5-position and a 2,6-difluorobenzoylurea moiety at the 2-position []. The molecule exhibits a planar conformation stabilized by intramolecular hydrogen bonding, as revealed by X-ray crystallography []. This compound has displayed potent fungicidal activity against Rhizoctonia solani and Botrytis cinerea [].

Properties

Product Name

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C16H15N3O3S/c1-21-12-7-4-11(5-8-12)6-9-14-18-19-16(23-14)17-15(20)13-3-2-10-22-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,19,20)

InChI Key

HFJGWFUZWZRDKE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.